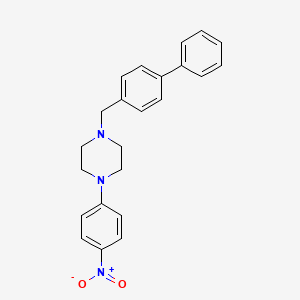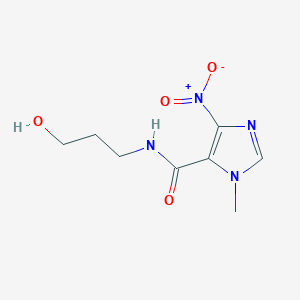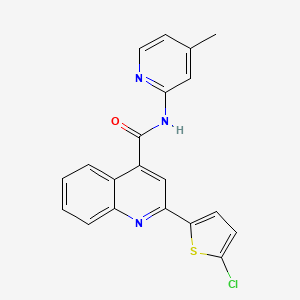
1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine (BNPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine acts as a partial agonist of the serotonin receptor 5-HT1A. It binds to the receptor and activates it, leading to a decrease in the activity of the serotonergic neurons in the brain. This results in a decrease in the release of serotonin, which is associated with the regulation of mood, appetite, and sleep.
Biochemical and physiological effects:
1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its high affinity for the 5-HT1A receptor, its selectivity for the receptor, and its ability to cross the blood-brain barrier. However, there are also some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine, including its potential applications in the treatment of psychiatric disorders, its use as a tool for studying the serotonin receptor, and its potential for the development of novel drugs. Further studies are needed to determine its safety and efficacy, as well as its potential for use in combination with other drugs. Additionally, studies on the structure-activity relationship of 1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine could lead to the development of more selective and potent ligands for the serotonin receptor.
Méthodes De Synthèse
1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 1-bromo-4-biphenylylmethane with 4-nitrophenylpiperazine in the presence of a palladium catalyst. Other methods include the reaction of 4-nitrophenylpiperazine with 1-(4-biphenylyl)ethyl chloride in the presence of a base or the reaction of 1-(4-biphenylyl)ethylamine with 4-nitrobenzyl chloride.
Applications De Recherche Scientifique
1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine has been used in scientific research as a ligand for the serotonin receptor 5-HT1A. It has also been studied for its potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(4-biphenylylmethyl)-4-(4-nitrophenyl)piperazine has been used as a tool for studying the structure and function of the serotonin receptor.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-4-[(4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-26(28)23-12-10-22(11-13-23)25-16-14-24(15-17-25)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJSZLWUJGQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173938.png)

![N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5173967.png)
![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)



![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)

![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)